lithium;3-bromo-4H-pyridin-4-ide

Description

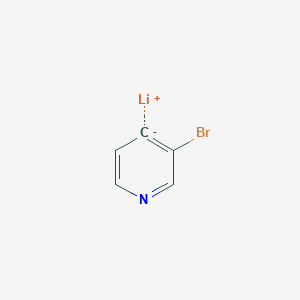

Lithium;3-bromo-4H-pyridin-4-ide is a metallated pyridinide salt characterized by a deprotonated pyridine ring substituted with a bromine atom at the 3-position and a lithium counterion. The anion derives from the deprotonation of 3-bromo-4H-pyridine at the α-position (C4), forming a resonance-stabilized 4H-pyridinide system. The bromine substituent exerts an electron-withdrawing effect, enhancing the acidity of the α-proton compared to non-halogenated analogs, facilitating deprotonation with strong bases like n-BuLi or MgEt₂ . Crystallographic studies of related lithium-4H-pyridinides confirm preferential coordination of lithium to the pyridine nitrogen (N1), stabilizing the anion through direct metal-ligand interaction .

Properties

CAS No. |

77332-74-2 |

|---|---|

Molecular Formula |

C5H3BrLiN |

Molecular Weight |

164.0 g/mol |

IUPAC Name |

lithium;3-bromo-4H-pyridin-4-ide |

InChI |

InChI=1S/C5H3BrN.Li/c6-5-2-1-3-7-4-5;/h1,3-4H;/q-1;+1 |

InChI Key |

MGBGEJXFAQQSEF-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=CN=CC(=[C-]1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;3-bromo-4H-pyridin-4-ide can be achieved through several methods. One common approach involves the bromination of pyridine derivatives. For instance, pyridine can undergo bromination with molecular bromine in the presence of a catalyst such as fuming sulfuric acid at elevated temperatures . Another method involves the use of N-bromosuccinimide (NBS) as a brominating agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reagents is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Lithium;3-bromo-4H-pyridin-4-ide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridine ring can be oxidized or reduced under specific conditions.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Acidity and Reactivity

| Compound | α-H pKa | Preferred Electrophile | Reaction Rate (CO₂) |

|---|---|---|---|

| This compound | ~22–25 | CS₂, CO₂ | Moderate (reversible) |

| Lithium;4H-pyridin-1-ide | ~28–30 | CO₂, PhNCO | Fast (irreversible) |

| Sodium;4-methyl-4H-pyridin-1-ide | ~30–32 | Esters, Aldehydes | Slow |

Table 2: Crystallographic Parameters

| Compound | Li–N Bond Length (Å) | Ring Planarity (r.m.s.d.) |

|---|---|---|

| This compound | 1.89 | 0.05 Å |

| Lithium;4H-pyridin-1-ide | 1.91 | 0.02 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.